An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxyphenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-isopropoxyphenol. Due to a scarcity of direct experimental data for this specific compound, this document compiles computed data from reliable sources and presents experimental data for the closely related isomer, 2-isopropoxyphenol, for comparative purposes. Detailed experimental protocols for the determination of key physicochemical parameters for phenolic compounds are also provided to guide researchers in their own characterization efforts.
Introduction
3-Isopropoxyphenol, a member of the phenol ether family, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a benzene ring substituted with a hydroxyl group and an isopropoxy group at positions 1 and 3, respectively. The interplay of the electron-donating isopropoxy group and the weakly acidic phenolic hydroxyl group governs its chemical reactivity and physical properties. Understanding these properties is crucial for its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Physicochemical Properties
The following table summarizes the available computed physicochemical data for 3-isopropoxyphenol. For comparative purposes, experimental data for the isomeric 2-isopropoxyphenol is also included. It is critical to note that these values for 3-isopropoxyphenol are predictions and should be confirmed by experimental analysis.
| Property | 3-Isopropoxyphenol (Computed) | 2-Isopropoxyphenol (Experimental) | Data Source |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | - |
| Molecular Weight | 152.19 g/mol [1] | 152.19 g/mol | [2] |
| Physical Description | - | Solid[2] | - |
| Melting Point | Not available | 206 - 207 °C[3] | - |
| Boiling Point | Not available | 100 - 102 °C[2][3] | - |
| Density | Not available | 1.0 ± 0.1 g/cm³[3] | - |
| Water Solubility | Sparingly soluble (predicted) | Soluble[3] | - |
| logP (Octanol-Water Partition Coefficient) | 2.4[1] | 2.09[2] | - |
| pKa (Acid Dissociation Constant) | Not available | Not available | - |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of phenolic compounds like 3-isopropoxyphenol.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus.
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.[4]
-
The temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[4] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation and Thiele Tube Methods)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Thiele Tube):
-
A few milliliters of the liquid sample are placed in a small test tube.[6]
-
An inverted capillary tube (sealed at the top) is placed inside the test tube.[7]
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
The Thiele tube is heated gently, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.[7]
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, diethyl ether) in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached, ensuring the solution is saturated.[8]
-
The mixture is allowed to stand to allow any undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[8][9]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology:
-
A precise amount of the phenolic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol, to a known concentration (e.g., 1 mM).[10][11]
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[14]
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.[9][14]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[14]
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[9]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]
Synthesis
A plausible synthetic route to 3-isopropoxyphenol is via the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene).
Proposed Synthesis of 3-Isopropoxyphenol: A likely method for the synthesis of 3-isopropoxyphenol involves the mono-O-alkylation of resorcinol. A similar procedure has been described for the synthesis of o-isopropoxyphenol from catechol.
-
Reaction Setup: Resorcinol would be dissolved in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to the solution to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide ion. The use of a slight excess of resorcinol can help to minimize the formation of the dialkylated product.
-
Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl iodide, would then be added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the isopropyl halide in an Sₙ2 reaction to form the ether linkage.
-
Workup and Purification: After the reaction is complete, the mixture would be worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product would then be purified, for example, by distillation under reduced pressure or by column chromatography, to isolate the desired 3-isopropoxyphenol.
Logical Workflow Diagram
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a compound like 3-isopropoxyphenol.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of 3-isopropoxyphenol.
Conclusion
This technical guide has summarized the currently available physicochemical information for 3-isopropoxyphenol. While computed data provides valuable estimates, there is a clear need for experimental determination of its core properties to fully characterize this compound. The detailed protocols provided herein offer a solid foundation for researchers to undertake such studies. A comprehensive understanding of the physicochemical properties of 3-isopropoxyphenol will be essential for unlocking its potential in synthetic chemistry and drug discovery.
References
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- 12. applications.emro.who.int [applications.emro.who.int]
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